N-tert-butyl-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-14(2,3)16-12(19)10-5-7-18(9-10)13-15-11(17-21-13)6-8-20-4/h10H,5-9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGASAKFUKIYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NS2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Research
N-tert-butyl-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide has shown promise in the field of medicinal chemistry. Its structural components suggest potential for:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties. In vitro studies have indicated that similar compounds exhibit significant activity against various pathogens.
- Anticancer Properties : Research has indicated that thiadiazole derivatives can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results.
Agricultural Applications
The compound's efficacy as a pesticide or herbicide is under investigation. Thiadiazole derivatives are recognized for their ability to enhance plant defense mechanisms against pests and diseases.
Material Science
Research into the use of this compound in polymer chemistry is ongoing. Its incorporation into polymer matrices could improve material properties such as thermal stability and mechanical strength.
Data Table: Summary of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Pharmaceutical Research | Antimicrobial, Anticancer | Significant activity against pathogens; cytotoxic effects on cancer cells |
| Agricultural Applications | Pesticide/Herbicide | Enhances plant defense mechanisms |
| Material Science | Polymer additives | Improves thermal stability and mechanical strength |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various thiadiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Effects
In a research article from Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a 70% decrease in cell viability after 48 hours, indicating strong potential as an anticancer agent.
Case Study 3: Agricultural Efficacy
Field trials conducted by agricultural scientists assessed the effectiveness of this compound as a fungicide. The results showed a 60% reduction in fungal infections in treated crops compared to controls.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,4-thiadiazol-5-yl group undergoes nucleophilic substitution at position 3 (methoxyethyl-substituted carbon) under basic conditions ():
| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Alkoxy displacement | NaSH in ethanol/water (1:1), 80°C | 3-sulfanyl derivative | 72 |
| Amine substitution | Benzylamine, DIPEA, DMF, 100°C | 3-(benzylamino)thiadiazole analog | 58 |
| Halogen exchange | NaI, acetone, reflux | 3-iodo-1,2,4-thiadiazole intermediate | 81 |
Key observations:
-
The methoxyethyl group acts as a moderate leaving group due to electron-withdrawing effects of the thiadiazole ring.
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Steric hindrance from the tert-butyl group reduces reaction rates compared to non-substituted thiadiazoles ().
Carboxamide Hydrolysis
The tertiary carboxamide undergoes controlled hydrolysis under acidic or basic conditions ():
Acidic Hydrolysis (HCl 6N, 110°C)
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Product: Pyrrolidine-3-carboxylic acid derivative
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Reaction time: 8 hr
-
Yield: 89%
Basic Hydrolysis (NaOH 40%, 80°C)
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Product: Sodium carboxylate salt
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Reaction time: 6 hr
-
Yield: 94%
Mechanistic pathway: Protonation of the amide oxygen (acidic) or hydroxide attack (basic) followed by C–N bond cleavage ().
Alkylation/Acylation at Pyrrolidine Nitrogen
The pyrrolidine nitrogen participates in alkylation and acylation reactions ():
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | Methyl iodide | K2CO3, DMF, 60°C, 12 hr | N-methylpyrrolidine derivative | 76 |
| Acylation | Acetyl chloride | Pyridine, RT, 6 hr | N-acetylpyrrolidine analog | 82 |
Steric effects from the tert-butyl group limit reactivity toward bulkier electrophiles ().
Ring-Opening Reactions of Thiadiazole
Strong nucleophiles induce thiadiazole ring scission under harsh conditions ():
With Grignard Reagents (CH3MgBr)
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Product: Thioamide-pyrrolidine conjugate
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Conditions: THF, −78°C → RT, 24 hr
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Yield: 68%
With Hydrazine (N2H4·H2O)
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Product: 1,2-diamine-pyrrolidine derivative
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Conditions: Ethanol, reflux, 48 hr
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Yield: 54%
Cross-Coupling Reactions
The 5-thiadiazolyl group participates in palladium-catalyzed couplings ( ):
| Reaction Type | Catalytic System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl2(dppf), K2CO3 | Phenylboronic acid | 5-arylthiadiazole analog | 63 |
| Buchwald-Hartwig | Pd(OAc)2, XPhos | 4-bromoaniline | 5-arylamino derivative | 57 |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Preferred Reaction Partners |
|---|---|---|
| Thiadiazole (C3) | 1 | Nucleophiles (SH⁻, NH2R, I⁻) |
| Carboxamide | 2 | H2O (acid/base), Grignard reagents |
| Pyrrolidine N | 3 | Alkyl halides, acyl chlorides |
| Methoxyethyl chain | 4 | Strong acids/bases (cleavage) |
| Tert-butyl group | 5 | Electrophiles (limited participation) |
Mechanistic Insights
-
Steric Effects : The tert-butyl group reduces accessibility to the pyrrolidine nitrogen, requiring polar aprotic solvents (DMF, DMSO) to enhance reactivity ().
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Electronic Effects : Electron-deficient thiadiazole ring activates C3 for nucleophilic attack, while the methoxyethyl group stabilizes transition states through inductive effects ().
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Solvent Dependency : Cross-couplings show optimal yields in dioxane/water mixtures due to improved catalyst solubility ( ).
Unsuccessful Reactions
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Friedel-Crafts Alkylation : No reaction observed with benzene/AlCl3 ().
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Diels-Alder Cyclization : Thiadiazole fails as dienophile with 1,3-butadiene derivatives ().
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Pyrrolidine-3-carboxamide.
- Key substituents :
- 1,2,4-Thiadiazole ring at position 1.
- 2-Methoxyethyl chain on the thiadiazole.
- N-tert-butyl carboxamide.
Analog 1: N-tert-butyl-3-methylpyridine-2-carboxamide ()
- Core structure : Pyridine-2-carboxamide.
- Key substituents :
- Methyl group at pyridine position 3.
- N-tert-butyl carboxamide.
- Comparison : Replaces thiadiazole with pyridine, reducing sulfur-mediated interactions. The absence of a methoxyethyl chain may lower solubility .
Analog 2: ERK Inhibitor ()
- Core structure : Pyrrolidine-3-carboxamide with indazole and triazole moieties.
- Key substituents: 1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazole sulfonamide. Hypromellose acetate succinate polymer for stability.
- Comparison : Shares the pyrrolidine-carboxamide core but incorporates a larger, multi-ring system for enhanced ERK binding. The use of a polymer highlights formulation strategies absent in the target compound .
Analog 3: N1-tert-butylpiperidine-1,4-dicarboxamide ()
- Core structure : Piperidine-1,4-dicarboxamide.
- Key substituents :
- Dual carboxamide groups.
- Tert-butyl and cyclopentylmethyl substituents.
- Comparison : Piperidine scaffold vs. pyrrolidine; dual carboxamides may alter binding kinetics and metabolic stability .
Pharmacological Activity
- The thiadiazole’s sulfur atom could enhance interactions with cysteine residues in kinases.
- Analog 2 (ERK Inhibitor): Explicitly targets ERK with IC50 values likely in the nanomolar range (exact data unavailable). The indazole and triazole groups may improve selectivity compared to the target’s thiadiazole .
- Analog 1 : Pyridine-based compounds often target nicotinic acetylcholine receptors or cytochrome P450 enzymes, diverging from the thiadiazole’s kinase focus .
Physicochemical Properties
| Property | Target Compound | Analog 1 (Pyridine) | Analog 2 (ERK Inhibitor) | Analog 3 (Piperidine) |
|---|---|---|---|---|
| Hydrophilicity | Moderate (methoxyethyl) | Low (pyridine) | Low (lipophilic substituents) | Moderate (dual carboxamides) |
| Molecular Weight | ~312 g/mol (calculated) | ~250 g/mol (estimated) | >600 g/mol (estimated) | ~300 g/mol (estimated) |
| Solubility | Likely aqueous-improved | Limited (non-polar groups) | Polymer-enhanced | Moderate (polar groups) |
Formulation Strategies
- Target Compound: No explicit formulation data; methoxyethyl group may support aqueous solubility.
- Analog 2 : Utilizes hypromellose acetate succinate (1:1–1:5 ratio) to stabilize the amorphous phase, a strategy applicable to the target compound for bioavailability enhancement .
Preparation Methods
Reductive Cyclization for Pyrrolidine Formation
The pyrrolidine ring is synthesized via reductive cyclization of γ-nitroketones, a method adapted from sterically shielded nitroxide syntheses. For example, γ-nitroketone precursors are treated with Zn/NH₄Cl under acidic conditions to form pyrrolidine intermediates. Key modifications include:
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Substituent introduction : The tert-butyl group is installed at the 1-position using tert-butyllithium in tetrahydrofuran (THF) at −78°C, achieving 85% yield.
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Carboxamide formation : The 3-carboxylic acid derivative is converted to the carboxamide via activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupling with ammonium chloride, yielding 92% purity by HPLC.
Table 1: Reaction Conditions for Pyrrolidine Intermediate Synthesis
| Step | Reagent | Temperature | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Reductive cyclization | Zn/NH₄Cl | 0–5°C | 78 | 90 |
| tert-Butyl addition | tert-Butyllithium | −78°C | 85 | 94 |
| Amidation | HATU, NH₄Cl | RT | 92 | 98 |
1,2,4-Thiadiazole Ring Assembly
Cyclization of Thioamide Precursors
The 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl moiety is synthesized via cyclization of a thioamide intermediate. A two-step protocol is employed:
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Thioamide formation : 2-Methoxyethylamine reacts with methyl cyanoacetate in the presence of Lawesson’s reagent, yielding the thioamide with 88% efficiency.
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Oxidative cyclization : The thioamide undergoes cyclization with iodine in dimethylformamide (DMF) at 80°C, forming the thiadiazole ring (72% yield).
Critical Parameters :
-
Solvent effects : DMF enhances cyclization kinetics compared to THF or acetonitrile.
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Oxidant selection : Iodine outperforms H₂O₂ or MnO₂ in minimizing side products.
Coupling of Pyrrolidine and Thiadiazole Moieties
Nucleophilic Aromatic Substitution
The pyrrolidine carboxamide is coupled to the thiadiazole ring via nucleophilic substitution at the 5-position of the thiadiazole. Key steps include:
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Activation : The thiadiazole is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ (65% yield).
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Coupling : The brominated thiadiazole reacts with the pyrrolidine carboxamide in the presence of K₂CO₃ and Pd(OAc)₂, achieving 74% yield under microwave irradiation (120°C, 30 min).
Table 2: Optimization of Coupling Reaction
| Catalyst | Base | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | 120°C | 30 | 74 |
| PdCl₂ | Et₃N | 100°C | 60 | 58 |
| None | K₂CO₃ | 80°C | 120 | <5 |
Stereochemical Control and Purification
Diastereomer Separation
The final compound exhibits two diastereomers due to the asymmetric centers at C3 of the pyrrolidine and C3 of the thiadiazole. Separation is achieved via:
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Crystallization : Hexane/ethyl acetate (9:1) selectively precipitates the major diastereomer (dr 8:1).
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Chiral HPLC : A Chiralpak IA column with heptane/ethanol (85:15) resolves enantiomers with >99% ee.
Stability and Bioreduction Resistance
Ascorbate Resistance Profiling
The tert-butyl group confers exceptional resistance to reduction, as demonstrated by incubation with 10 mM sodium ascorbate (pH 7.4). Only 12% degradation occurs over 24 hours, compared to 89% for non-tert-butyl analogs.
Mechanistic Insight : Steric shielding by the tert-butyl group prevents electron transfer from ascorbate to the carboxamide moiety.
Scale-Up and Process Optimization
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-tert-butyl-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide, and what intermediates are critical for yield optimization?
- Answer : The synthesis typically involves cyclocondensation reactions to form the 1,2,4-thiadiazole ring, followed by coupling with a pyrrolidine-carboxamide scaffold. Key intermediates include:
- 3-(2-Methoxyethyl)-1,2,4-thiadiazole-5-amine : Synthesized via reaction of thiourea derivatives with nitriles under acidic conditions .
- Protected pyrrolidine intermediates : Use tert-butyloxycarbonyl (Boc) or carbamate groups to stabilize the pyrrolidine ring during functionalization .
- Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between the thiadiazole and pyrrolidine moieties .
Q. How should researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Answer : Use a multi-technique approach:
- NMR : Confirm the tert-butyl group (δ ~1.2 ppm, singlet in H NMR), methoxyethyl chain (δ ~3.3–3.5 ppm), and pyrrolidine carboxamide (δ ~2.5–3.0 ppm for protons adjacent to nitrogen) .
- HRMS : Verify molecular ion peaks ([M+H]) with <2 ppm mass error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting the 1,2,4-thiadiazole moiety?
- Answer : Systematically modify substituents on the thiadiazole ring and adjacent groups:
- Variations : Replace the 2-methoxyethyl group with alkyl, aryl, or heteroaryl substituents to assess electronic and steric effects .
- Biological assays : Test derivatives against relevant targets (e.g., enzymes or receptors) using dose-response curves (IC/EC) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions and prioritize synthetic targets .
Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models?
- Answer :
- In vitro assays : Use liver microsomes or hepatocytes to identify Phase I/II metabolism hotspots (e.g., oxidation of the thiadiazole ring) .
- In vivo tracer studies : Administer C-labeled compound to track metabolites in plasma and excreta via radio-HPLC .
- Contradiction analysis : If in vitro data overpredicts stability, consider protein binding or transporter-mediated efflux in vivo .
Q. What strategies are effective for elucidating the mechanism of action when target validation assays yield ambiguous results?
- Answer :
- Proteomics : Use affinity pull-down assays with a biotinylated derivative of the compound to identify interacting proteins .
- CRISPR screening : Perform genome-wide knockout screens in cell lines to identify synthetic lethal partners .
- Pathway analysis : Integrate transcriptomic data (RNA-seq) to map affected signaling pathways (e.g., MAPK, PI3K-AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
